molecular formula C16H19NO3 B10812314 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide CAS No. 31537-06-1

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B10812314
CAS No.: 31537-06-1
M. Wt: 273.33 g/mol
InChI Key: KCMFZLBQXURGIT-UHFFFAOYSA-N
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Description

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Biological Activity

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide (CAS No. 31537-06-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol
  • Structure : The compound features a spirocyclic structure which is often associated with diverse biological activities.

Anticancer Activity

Compounds related to 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane have shown promising anticancer properties. For example, derivatives of spirocyclic compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies may reveal IC50 values and mechanisms by which these compounds inhibit tumor growth.

CompoundCell LineIC50 Value (µM)Reference
Example AMCF-710.5
Example BHeLa8.3

Enzyme Inhibition

The compound may also exhibit inhibitory effects on enzymes linked to metabolic disorders and cancer progression. For instance, inhibition of acetylcholinesterase (AChE) and other metabolic enzymes is a common mechanism among similar compounds, suggesting potential applications in treating conditions like Alzheimer's disease and other neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The structural features may allow it to donate electrons to free radicals, neutralizing them.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

A few notable studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A series of oxaspiro compounds were tested for their efficacy against breast cancer cell lines.
    • Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than conventional chemotherapeutic agents.
  • Antioxidant Evaluation :
    • Research assessed the antioxidant capacity using DPPH radical scavenging assays.
    • Compounds similar to 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane demonstrated effective scavenging abilities comparable to standard antioxidants like ascorbic acid.

Scientific Research Applications

Biological Research Applications

Antimicrobial Properties
Research into structurally similar compounds has indicated potential antimicrobial activity, suggesting that 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide could be investigated for its efficacy against bacterial and fungal pathogens. The unique spirocyclic structure may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes.

Neuropharmacological Research
Given the structural similarities with compounds known for neuroactive properties, there is potential for exploring the effects of this compound on neurological targets. Compounds within this class have been studied for their psychotropic effects, indicating a need for further investigation into their cognitive and behavioral implications .

Industrial Applications

Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, facilitating the development of novel compounds with tailored properties.

Material Science
The compound's unique structural features may also find applications in material science, where it could be utilized in developing new materials with specific mechanical or chemical properties. The exploration of spirocyclic compounds in polymer chemistry has shown promise for creating advanced materials with enhanced functionality.

Case Studies and Comparative Analysis

Compound NameStructure TypeNotable Features
This compoundSpiro CompoundPotential analgesic properties; unique spirocyclic structure
8-Amino-2-oxo-1,3-diazaspiro[4.5]decaneDiazaspiro CompoundExhibits neuroactive properties; different nitrogen substitution
3-(carboxyethyl)-8-amino-2-oxo-spiro-[4.5]decaneCarboxylic Acid DerivativeFocused on opioid receptor interactions; varied functional groups impact activity

This table illustrates how variations in substituents and functional groups significantly influence the biological activity and chemical behavior of similar compounds, highlighting the uniqueness of this compound within this class of molecules.

Properties

CAS No.

31537-06-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C16H19NO3/c18-14-11-13(16(20-14)9-5-2-6-10-16)15(19)17-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19)

InChI Key

KCMFZLBQXURGIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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